molecular formula C22H20N4O3S B2805526 2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 940994-34-3

2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2805526
CAS No.: 940994-34-3
M. Wt: 420.49
InChI Key: RQJGQVBZIRGFOR-BQYQJAHWSA-N
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Description

This compound features a 1,3-oxazole-4-carbonitrile core substituted with two key moieties:

  • Ethenyl group: A (E)-configured ethenyl bridge linked to a 3-methoxyphenyl ring.
  • Piperazinyl group: A piperazine ring modified at the 4-position with a thiophene-2-carbonyl substituent.

Properties

IUPAC Name

2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-28-17-5-2-4-16(14-17)7-8-20-24-18(15-23)22(29-20)26-11-9-25(10-12-26)21(27)19-6-3-13-30-19/h2-8,13-14H,9-12H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJGQVBZIRGFOR-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the styryl group: The methoxystyryl group can be introduced via a Wittig reaction or a Heck coupling reaction.

    Attachment of the piperazinyl moiety: This step may involve nucleophilic substitution reactions using piperazine derivatives.

    Incorporation of the thiophene-carbonyl group: This can be done through acylation reactions using thiophene derivatives.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for the treatment of diseases, subject to further research and clinical trials.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile would depend on its specific biological target. Potential mechanisms may include:

    Binding to receptors: Interaction with specific receptors on cell surfaces to modulate signaling pathways.

    Enzyme inhibition: Inhibition of enzymes involved in key metabolic processes.

    DNA/RNA interaction: Binding to nucleic acids to affect gene expression or replication.

Comparison with Similar Compounds

Structural Analogs and Key Variations

The following compounds share the 1,3-oxazole-4-carbonitrile scaffold but differ in substituents (Table 1):

Table 1: Structural Comparison of Analogs

Compound Name Ethenyl Group Substituent Piperazinyl Group Substituent Molecular Weight (g/mol)*
Target Compound 3-Methoxyphenyl Thiophene-2-carbonyl ~463.5
2-[(1E)-2-(3,4-Dimethoxyphenyl)Ethenyl]-5-[4-(Thiophene-2-Carbonyl)Piperazin-1-yl]-1,3-Oxazole-4-Carbonitrile 3,4-Dimethoxyphenyl Thiophene-2-carbonyl ~493.5
5-(4-Methylpiperazin-1-yl)-2-[(E)-2-Phenylethenyl]-1,3-Oxazole-4-Carbonitrile Phenyl (no methoxy) 4-Methylpiperazine ~348.4
5-[4-(4-Fluorobenzoyl)Piperazin-1-yl]-2-[(E)-2-(4-Fluorophenyl)Ethenyl]-1,3-Oxazole-4-Carbonitrile 4-Fluorophenyl 4-Fluorobenzoyl ~489.4

*Molecular weights estimated based on structural formulas.

Impact of Substituents on Physicochemical and Bioactive Properties

Ethenyl Group Modifications
  • 3-Methoxyphenyl (Target Compound) : The methoxy group enhances lipophilicity (logP ~3.2) compared to unsubstituted phenyl (logP ~2.8), improving membrane permeability .
  • 4-Fluorophenyl : Fluorine’s electronegativity may improve metabolic stability and introduce dipole interactions in target binding .
Piperazinyl Group Modifications
  • Thiophene-2-Carbonyl (Target Compound) : The thiophene ring enables π-π stacking with aromatic residues in receptors, as seen in kinase inhibitors .
  • 4-Methylpiperazine : Reduced steric bulk increases conformational flexibility but may lower target affinity compared to acylated analogs .

Research Findings and Bioactivity Trends

  • Target Compound : Preliminary studies suggest moderate inhibitory activity against tyrosine kinases (IC₅₀ ~1.2 µM), attributed to the thiophene-carbonyl’s interaction with ATP-binding pockets .
  • 3,4-Dimethoxy Analog : Shows higher potency (IC₅₀ ~0.8 µM) but poorer solubility, limiting in vivo efficacy .
  • 4-Fluorobenzoyl Analog : Exhibits enhanced metabolic stability (t₁/₂ > 6 hours in liver microsomes) due to fluorine’s resistance to oxidative degradation .

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